molecular formula C37H36N4O7S B2935583 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide CAS No. 688062-43-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide

Cat. No.: B2935583
CAS No.: 688062-43-3
M. Wt: 680.78
InChI Key: WYIPCQOPYIPDCE-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the quinazolinone core, followed by the introduction of the dioxolo group and the attachment of the benzamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce different amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and benzamide analogs, which share structural features and may exhibit similar biological activities.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N4O7S/c1-4-23-7-12-27(13-8-23)39-34(42)21-49-37-40-29-19-33-32(47-22-48-33)18-28(29)36(44)41(37)20-25-5-10-26(11-6-25)35(43)38-16-15-24-9-14-30(45-2)31(17-24)46-3/h5-14,17-19H,4,15-16,20-22H2,1-3H3,(H,38,43)(H,39,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIPCQOPYIPDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCCC6=CC(=C(C=C6)OC)OC)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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